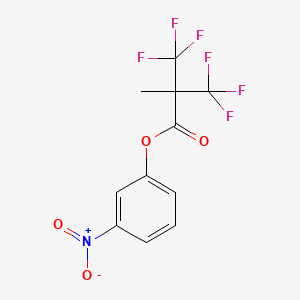
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is an organic compound characterized by the presence of nitrophenyl and trifluoromethyl groups. The compound is notable for its unique chemical structure, which includes both electron-withdrawing nitro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate typically involves the esterification of 3-nitrophenol with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 3-Aminophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate.
Hydrolysis: 3-Nitrophenol and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.
Scientific Research Applications
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is primarily influenced by its electron-withdrawing groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro group, in particular, can participate in electron transfer processes, while the trifluoromethyl groups can enhance the compound’s stability and lipophilicity.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrophenyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- 3-Nitrophenyl 3,3,3-trifluoro-2-ethyl-2-(trifluoromethyl)propanoate
- 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(difluoromethyl)propanoate
Uniqueness
Compared to similar compounds, 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties. These properties make it particularly useful in applications requiring high reactivity and stability.
Properties
Molecular Formula |
C11H7F6NO4 |
|---|---|
Molecular Weight |
331.17 g/mol |
IUPAC Name |
(3-nitrophenyl) 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C11H7F6NO4/c1-9(10(12,13)14,11(15,16)17)8(19)22-7-4-2-3-6(5-7)18(20)21/h2-5H,1H3 |
InChI Key |
SZXKKXUSMPSDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















